![molecular formula C54H30N6O12 B13728566 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[124002,708,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is a complex organic compound that belongs to the family of porphyrin derivatives Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid involves multiple steps. One common method includes the reaction of tetrakis(4-carboxyphenyl)porphyrin with various amines and hydrazides through amide bond formation . The reaction conditions typically involve the use of N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylethylamine (DIPEA) as coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the peripheral carboxyphenyl groups.
Reduction: Reduction reactions can occur at the central porphyrin ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common at the carboxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced porphyrin derivatives .
Scientific Research Applications
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid primarily involves its ability to generate singlet oxygen upon light irradiation. This singlet oxygen can react with various biological molecules, leading to cell damage and death . The compound targets cellular components like lipids, proteins, and nucleic acids, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A closely related compound with similar applications in PDT and catalysis.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB): Used in the synthesis of MOFs and has applications in gas storage and separation.
Uniqueness
4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid is unique due to its complex structure and enhanced photophysical properties. Its ability to generate singlet oxygen efficiently makes it a superior photosensitizer compared to other similar compounds .
Properties
Molecular Formula |
C54H30N6O12 |
|---|---|
Molecular Weight |
954.8 g/mol |
IUPAC Name |
4-[5,10,11,16,17-pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid |
InChI |
InChI=1S/C54H30N6O12/c61-49(62)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)50(63)64)56-44-43(55-37)45-47(59-40(28-7-19-34(20-8-28)52(67)68)39(57-45)27-5-17-33(18-6-27)51(65)66)48-46(44)58-41(29-9-21-35(22-10-29)53(69)70)42(60-48)30-11-23-36(24-12-30)54(71)72/h1-24H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI Key |
YJEUESGCLXXHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C(=C5C(=C3N=C2C6=CC=C(C=C6)C(=O)O)N=C(C(=N5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)N=C(C(=N4)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


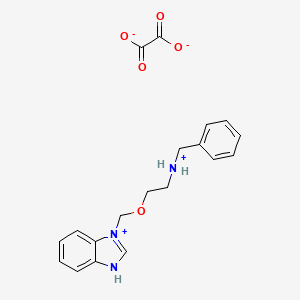
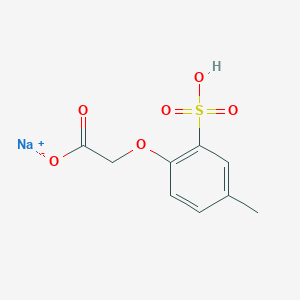
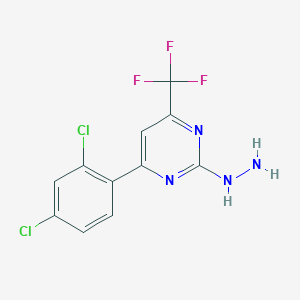

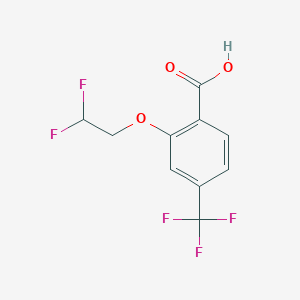

![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
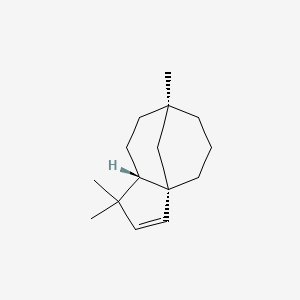
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
